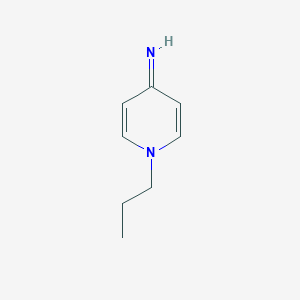![molecular formula C14H11ClN2O3 B11551424 4-Chloro-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol](/img/structure/B11551424.png)
4-Chloro-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol is an organic compound with the molecular formula C14H11ClN2O3. This compound is characterized by the presence of a chloro group, a nitro group, and an imine linkage, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol typically involves the condensation of 4-chloro-2-hydroxy-6-nitrobenzaldehyde with 3-methylaniline. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine linkage. The reaction mixture is then purified using recrystallization or chromatography techniques to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of 4-chloro-2-[(E)-[(3-methylphenyl)imino]methyl]-6-aminophenol.
Reduction: Formation of 4-chloro-2-[(E)-[(3-methylphenyl)amino]methyl]-6-nitrophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and imine linkage play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[(E)-[(3-chloro-4-methylphenyl)imino]methyl]phenol
- 4-Chloro-2-[(E)-[(3-chloro-2-methylphenyl)imino]methyl]phenol
- 4-Chloro-2-[(E)-[(3-chloro-4-methoxyphenyl)imino]methyl]phenol
Uniqueness
4-Chloro-2-[(E)-[(3-methylphenyl)imino]methyl]-6-nitrophenol is unique due to the presence of both a nitro group and an imine linkage, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H11ClN2O3 |
|---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
4-chloro-2-[(3-methylphenyl)iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-3-2-4-12(5-9)16-8-10-6-11(15)7-13(14(10)18)17(19)20/h2-8,18H,1H3 |
InChI Key |
QCIGBWVPXDBSIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({N'-[(Z)-(2-Hydroxy-5-iodophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11551342.png)
![4-chloro-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11551345.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11551346.png)
![(2E)-3-(4-fluorophenyl)-1-(4-{[(E)-(2-methoxyphenyl)methylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11551350.png)
![N-[3-(4-Chloro-2-nitro-phenylamino)-propyl]-methanesulfonamide](/img/structure/B11551361.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11551366.png)

![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11551371.png)
![2-({[2-(4-Chlorophenyl)-1,3-benzoxazol-6-yl]imino}methyl)-4-nitrophenol](/img/structure/B11551381.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-ethoxyphenyl 4-bromobenzoate](/img/structure/B11551398.png)
![N-[(1Z)-3-oxo-3-[(2Z)-2-(1-phenylpropylidene)hydrazinyl]-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11551410.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)](/img/structure/B11551417.png)
![4-(octyloxy)-N'-[(1Z)-1-phenylethylidene]benzohydrazide](/img/structure/B11551423.png)
![2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11551425.png)
